4-(6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
Description
This compound features a pyrimidine core substituted at position 4 with a morpholine ring and at position 6 with a piperazine moiety bearing a (2-methyl-1,3-thiazol-4-yl)methyl group. The thiazole ring introduces unique electronic and steric properties, distinguishing it from analogs with alternative heterocycles or substituents .
Properties
IUPAC Name |
4-[6-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6OS/c1-14-20-15(12-25-14)11-21-2-4-22(5-3-21)16-10-17(19-13-18-16)23-6-8-24-9-7-23/h10,12-13H,2-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHYOJKYOHUWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
For example, they can inhibit or activate biochemical pathways, enzymes, or receptors in biological systems. The specific interaction of this compound with its target would depend on the structure of the compound and the nature of the target.
Pharmacokinetics
Thiazole derivatives are generally known to have good solubility in water and other polar solvents, which can influence their absorption and distribution in the body.
Result of Action
Thiazole derivatives have been reported to have various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities. The specific effects of this compound would depend on its interaction with its target.
Comparison with Similar Compounds
Structural and Functional Analogues
GDC-0941 (Pictilisib)
- Structure: Thieno[3,2-d]pyrimidine core with morpholine (position 4) and a piperazine-methylsulfonyl group (position 6) .
- Key Differences: Replaces pyrimidine with thienopyrimidine and substitutes thiazole with methylsulfonyl.
- Activity : Potent PI3K inhibitor (IC₅₀ = 3 nM for PI3Kα) with Phase II clinical trials for solid tumors .
- Molecular Weight : 514.6 g/mol (vs. ~500–600 g/mol for the target compound).
Compound 77 (Antimalarial Agent)
- Structure : Pyrimidine core with morpholine (position 4) and a 4-methylpiperazine-pyridine substituent (position 6) .
- Key Differences : Incorporates pyridine and piperidine instead of thiazole.
- Activity : Fast-acting antimalarial (EC₅₀ < 100 nM against Plasmodium falciparum).
CAS 1146955-37-4
- Structure: Thieno[3,2-d]pyrimidine core with morpholine and a piperazine-methylsulfonyl group, plus a tetrahydro-2H-pyran-protected indazole .
- Key Differences: Thienopyrimidine core and indazole substituent enhance solubility.
- Molecular Weight : 597.8 g/mol.
CAS 885675-66-1
- Structure: Chloro-substituted thieno[3,2-d]pyrimidine with morpholine and piperazine-methylsulfonyl .
- Key Differences : Chlorine atom at position 2 may influence reactivity and binding.
- Molecular Weight : 431.97 g/mol.
Structural Comparison Table
*Estimated based on structural analogs.
Key Findings from Comparative Analysis
Core Modifications: Pyrimidine vs. thienopyrimidine cores influence electron distribution and binding to hydrophobic kinase pockets. Thienopyrimidines (e.g., GDC-0941) often exhibit enhanced potency due to increased planar rigidity . The target compound’s pyrimidine core may offer synthetic versatility but reduced affinity compared to fused heterocycles.
Morpholine: A conserved feature across analogs, critical for ATP-binding pocket interactions in kinases .
Therapeutic Implications :
- Thiazole-containing compounds (e.g., target compound) may exhibit unique selectivity profiles due to steric and electronic interactions with off-target residues.
- Methylsulfonyl-substituted analogs (e.g., GDC-0941) demonstrate clinical efficacy in oncology, suggesting the target compound’s thiazole group could be optimized for similar pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
